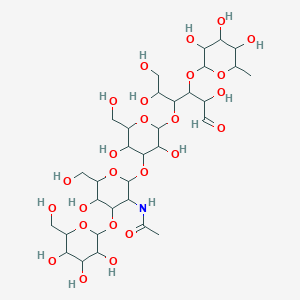

Lacto-N-fucopentaose V

描述

属性

CAS 编号 |

60254-64-0 |

|---|---|

分子式 |

C32H55NO25 |

分子量 |

853.8 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |

InChI 键 |

TVVLIFCVJJSLBL-YAQJYVGISA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

Lacto-N-fucopentaose V: A Technical Guide on Biological Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a member of the human milk oligosaccharide (HMO) family. While the direct biological functions of LNFP V are not yet extensively documented in peer-reviewed literature, its structural isomers, particularly Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), have been the subject of significant research. These studies reveal potent immunomodulatory activities, offering a strong rationale for the investigation of LNFP V in similar contexts. This technical guide summarizes the known biological functions of LNFP I and LNFP III as a proxy for the potential activities of LNFP V, provides detailed experimental protocols from key studies, and presents signaling pathways and experimental workflows in the requested visual formats. All functional data presented herein pertains to LNFP I and LNFP III, and should be considered as indicative of the potential, yet unconfirmed, functions of LNFP V.

Introduction to this compound and its Isomers

This compound is a complex sugar found in human milk. Like other HMOs, it is believed to play a crucial role in infant development, particularly in shaping the gut microbiota and the immune system. The biological activities of fucosylated oligosaccharides are often dictated by their specific structures, including the linkages of the fucose sugar. While direct evidence for LNFP V's function is limited, the well-documented immunomodulatory roles of its isomers, LNFP I and LNFP III, provide a compelling basis for its investigation as a potential therapeutic agent.

Biological Functions of Lacto-N-fucopentaose Isomers

The primary biological activities observed for LNFP I and LNFP III are centered on their ability to modulate the immune system. These effects are particularly relevant for inflammatory and autoimmune diseases.

Immunomodulation by Lacto-N-fucopentaose I

Lacto-N-fucopentaose I has been shown to exert significant immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). Studies have demonstrated that LNFP I can suppress the proliferation of these immune cells and modulate the production of key cytokines involved in inflammatory responses. Specifically, LNFP I has been observed to decrease the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. This cytokine profile shift suggests a potential role for LNFP I in dampening excessive inflammatory responses.

Alternative Activation of Antigen-Presenting Cells by Lacto-N-fucopentaose III

Lacto-N-fucopentaose III has been identified as a potent modulator of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. Research indicates that LNFPIII can drive the "alternative activation" of these cells, a state associated with anti-inflammatory and tissue repair functions[2][3][4]. This is in contrast to the classical activation of APCs, which typically promotes inflammation.

LNFPIII has been shown to induce a Th2-dominant immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-10[3]. This activity has shown therapeutic potential in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis[3]. In these models, LNFPIII treatment reduced disease severity and central nervous system inflammation[3]. The mechanism of action involves the interaction of LNFPIII with specific receptors on APCs, leading to its internalization and the subsequent activation of signaling pathways that promote an anti-inflammatory phenotype[2][4].

Quantitative Data on the Biological Activity of LNFP Isomers

The following tables summarize the quantitative data available for the biological effects of Lacto-N-fucopentaose I and III.

Table 1: Effect of Lacto-N-fucopentaose I on Mononuclear Cell Proliferation and Cytokine Production

| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Cell Proliferation | Human Mononuclear Cells (from healthy controls and MS patients) | LPS-activated | Dose-dependent decrease in proliferation | [1] |

| IL-10 Production | Human Mononuclear Cells | LPS-activated | Increased production | [1] |

| IL-12 Production | Human Mononuclear Cells | LPS-activated | Reduced production | [1] |

| IFN-γ Production | Human Mononuclear Cells | LPS-activated | Reduced production | [1] |

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose III

| Parameter | Cell Type / Model | Treatment Conditions | Observed Effect | Reference |

| Alternative Activation | Murine Bone Marrow-Derived Dendritic Cells | 50 µg/mL LNFPIII-NGC for 48h | Induction of alternatively activated phenotype | [2] |

| Th2 Cytokine Production | Splenocytes from EAE mice | In vivo treatment | Increased production of IL-4, IL-5, IL-10, IL-13 | [3] |

| Pro-inflammatory Cytokine Ratio | Splenocytes from EAE mice | In vivo treatment | Markedly reduced IFN-γ:IL-4 and IL-17:IL-10 ratios | [3] |

| Immune Regulatory Enzyme Expression | Inflammatory monocytes from EAE mice | In vivo treatment | Increased expression of arginase-1, iNOS, IDO, and HO-1 | [3] |

| Dendritic Cell Migration | Murine Dendritic Cells | In vitro assay | Reduced trafficking across brain endothelium | [3] |

| NK Cell Activation | Co-culture of murine macrophages and NK cells | LNFPIII stimulation of macrophages | Macrophage-dependent activation of NK cells (increased CD69 and IFN-γ) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Mononuclear Cell Proliferation Assay (for LNFP I)

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation with a medium such as Ficoll-Paque™.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation and Treatment: Cells are seeded in 96-well plates and stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce proliferation. Various concentrations of LNFP I are added to the wells.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine). The absorbance or radioactivity is measured to quantify cell proliferation.

-

Cytokine Analysis: Supernatants from the cell cultures are collected, and cytokine concentrations (e.g., IL-10, IL-12, IFN-γ) are measured using enzyme-linked immunosorbent assay (ELISA) kits.

Dendritic Cell Alternative Activation and T-Cell Co-culture (for LNFP III)

-

Dendritic Cell Generation: Bone marrow cells are harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into bone marrow-derived dendritic cells (BMDCs).

-

BMDC Treatment: Immature BMDCs are treated with LNFPIII (often conjugated to a carrier protein like human serum albumin to enhance its activity in vitro) or a control substance for 48 hours.

-

T-Cell Co-culture: Naive CD4+ T-cells are isolated from the spleens of transgenic mice (e.g., OT-II mice, which have T-cells specific for an ovalbumin peptide). These T-cells are then co-cultured with the pre-treated BMDCs in the presence of the specific antigen (e.g., OVA peptide).

-

Cytokine Profiling: After 72 hours of co-culture, the supernatant is collected, and the concentrations of T-cell-derived cytokines (e.g., IL-4, IL-5, IL-10, IFN-γ) are measured by ELISA to determine the T-cell polarization (Th1 vs. Th2).

-

Analysis of DC Maturation Markers: The expression of surface markers on the treated BMDCs (e.g., CD40, CD80, CD86, MHC class II) can be analyzed by flow cytometry to assess their maturation state.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of LNFPIII-induced alternative activation of APCs.

Caption: Experimental workflow for assessing LNFP I effects on PBMCs.

Conclusion and Future Directions

While direct experimental evidence for the biological functions of this compound remains to be established, the significant immunomodulatory activities of its isomers, LNFP I and LNFP III, provide a strong foundation for future research. The data presented in this guide highlight the potential of fucosylated pentasaccharides to influence key immune processes, including cell proliferation, cytokine production, and the activation state of antigen-presenting cells.

Future research should focus on:

-

Direct Functional Analysis of LNFP V: Conducting in vitro and in vivo studies to specifically elucidate the biological activities of LNFP V.

-

Receptor Identification: Identifying the specific cell surface receptors that interact with LNFP V and its isomers.

-

Mechanism of Action: Delineating the downstream signaling pathways activated by LNFP V in immune cells.

-

Preclinical and Clinical Evaluation: Assessing the therapeutic potential of LNFP V in models of inflammatory and autoimmune diseases.

A deeper understanding of the biological functions of this compound will be critical for harnessing its potential in the development of novel therapeutics and functional food ingredients.

References

- 1. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory glycan lacto-N-fucopentaose III requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LNFPIII/LeX-stimulated macrophages activate natural killer cells via CD40-CD40L interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacto-N-fucopentaose V: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for Lacto-N-fucopentaose V (LNFP V) is currently limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established roles of human milk oligosaccharides (HMOs), and detailed findings from studies on its isomers, particularly Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), to infer the potential mechanisms of LNFP V. All information pertaining to specific isomers is clearly indicated.

Introduction to this compound

This compound (LNFP V) is a neutral, fucosylated pentasaccharide and a constituent of human milk oligosaccharides (HMOs).[1][2][3] HMOs are a complex and diverse group of glycans that play a crucial role in infant development, primarily through their prebiotic and immunomodulatory functions.[4][5] The intricate structures of HMOs, including LNFP V, are indigestible by the infant's own digestive enzymes, allowing them to reach the lower gut intact where they can exert their biological effects.[4]

The primary proposed mechanisms of action for HMOs, and by extension likely for LNFP V, can be broadly categorized into two areas:

-

Direct Immunomodulation: Interaction with immune cells to modulate inflammatory responses.

-

Indirect Effects via Gut Microbiota: Acting as a selective prebiotic to shape a healthy gut microbiome, which in turn influences host immunity and metabolism.

Potential Direct Immunomodulatory Mechanisms

While direct studies on LNFP V are lacking, research on its isomer, LNFP I, provides significant insights into the potential immunomodulatory effects of this class of molecules.

Modulation of Cytokine Production

Studies on LNFP I have demonstrated its ability to modulate the production of key cytokines from immune cells. An in-vitro study on peripheral blood mononuclear cells (PBMCs) revealed that LNFP I can significantly alter the cytokine profile, suggesting an anti-inflammatory and immunoregulatory role.

Table 1: Effect of Lacto-N-fucopentaose I (LNFP I) on Cytokine Production by LPS-stimulated Mononuclear Cells [6]

| Cytokine | Cell Source | Treatment | Concentration | Result |

| IL-12 | Mononuclear Cells | LNFP I | 50 µg/mL | Significant Decrease |

| IFN-γ | Mononuclear Cells | LNFP I | 50 µg/mL | Significant Decrease |

| IL-10 | Mononuclear Cells | LNFP I | 50 µg/mL | Increase |

Data extracted from a study on LNFP I, an isomer of LNFP V.

This shift in cytokine balance, characterized by a decrease in pro-inflammatory cytokines (IL-12, IFN-γ) and an increase in the anti-inflammatory cytokine (IL-10), points towards a potential mechanism for dampening excessive inflammatory responses.

Interaction with Immune Receptors

The immunomodulatory effects of fucosylated HMOs like LNFP III are often mediated through interactions with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). For instance, LNFP III has been shown to signal through the TLR4 pathway to exert its anti-inflammatory effects.[7] It is plausible that LNFP V, due to its structural similarities, may also interact with such receptors on dendritic cells, macrophages, and lymphocytes, thereby initiating downstream signaling cascades that regulate immune cell activation and function.

Caption: Conceptual signaling pathway for fucosylated HMOs.

Indirect Mechanism of Action via Gut Microbiota Modulation

A primary and well-established mechanism of action for HMOs is their role as prebiotics. By resisting digestion in the upper gastrointestinal tract, they selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.

Selective Fermentation and Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of HMOs by gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs have profound effects on host physiology:

-

Energy Source: They serve as an energy source for colonocytes, strengthening the gut barrier function.

-

Anti-inflammatory Effects: SCFAs can directly modulate the activity of immune cells, often exerting anti-inflammatory effects.

-

Systemic Effects: SCFAs can enter the systemic circulation and influence the function of distant organs.

Caption: Gut microbiota-mediated mechanism of LNFP V.

Experimental Protocols

The following is a detailed methodology for an in-vitro experiment used to assess the immunomodulatory effects of LNFP I, which can be adapted for studying LNFP V.

In Vitro Stimulation of Mononuclear Cells

Objective: To determine the effect of LNFP on the proliferation and cytokine production of immune cells.

Methodology: [6]

-

Isolation of Mononuclear Cells:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

The isolated cells are washed with phosphate-buffered saline (PBS) and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).

-

-

Cell Culture and Stimulation:

-

PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

Cells are pre-incubated with various concentrations of LNFP V (or a control substance) for 2 hours.

-

Following pre-incubation, cells are stimulated with a mitogen such as lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

-

Control wells include unstimulated cells, cells treated with LPS alone, and cells treated with LNFP V alone.

-

-

Proliferation Assay:

-

After 72 hours of incubation, cell proliferation is assessed using a standard method such as the MTT assay or BrdU incorporation assay.

-

-

Cytokine Analysis:

-

After 24 or 48 hours of incubation, the cell culture supernatants are collected.

-

The concentrations of various cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

-

Data Analysis:

-

Statistical analysis is performed to compare the proliferation and cytokine levels between the different treatment groups.

-

Caption: Experimental workflow for in vitro immunomodulation assay.

Conclusion and Future Directions

The precise mechanism of action of this compound is yet to be fully elucidated. However, based on its structural characteristics as a fucosylated human milk oligosaccharide and evidence from its isomers, it is highly probable that LNFP V exerts its biological effects through a combination of direct immunomodulation and indirect modulation of the gut microbiota.

Future research should focus on:

-

Receptor Binding Studies: Identifying the specific immune cell receptors that bind to LNFP V.

-

In-depth Signaling Pathway Analysis: Elucidating the downstream signaling cascades activated by LNFP V in immune cells.

-

Preclinical and Clinical Studies: Investigating the in vivo effects of LNFP V on immune function and gut health in animal models and human subjects.

-

Microbiome and Metabolome Analysis: Characterizing the specific changes in the gut microbiota composition and metabolic output in response to LNFP V supplementation.

A deeper understanding of the mechanism of action of LNFP V will be critical for its potential application in infant nutrition, as a therapeutic agent for inflammatory and autoimmune diseases, and in the development of novel prebiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]

- 4. Frontiers | The potential immunomodulatory role of human milk oligosaccharides in prevention of viral infections and development of asthma in early life [frontiersin.org]

- 5. Modulation of Gut Microbiota and Immune System by Probiotics, Pre-biotics, and Post-biotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Discovery and Isolation of Lacto-N-fucopentaose V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a member of the diverse family of human milk oligosaccharides (HMOs). HMOs are the third most abundant solid component of human milk, after lactose (B1674315) and lipids, and are known to play a crucial role in infant health, including the development of the gut microbiome, immune system modulation, and protection against pathogens.[1] LNFP V, with its unique fucosylated structure, is of significant interest to researchers for its potential prebiotic and anti-infective properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of LNFP V, intended to serve as a valuable resource for professionals in the fields of glycobiology, nutrition, and drug development.

Discovery of this compound

This compound was first isolated and identified as a new pentasaccharide from human milk by Ginsburg and Zopf in 1976.[2][3] This discovery was part of broader research efforts to characterize the complex profile of oligosaccharides present in human milk.[2] The initial identification was based on its unique chromatographic behavior and monosaccharide composition, which was determined to be fucose, galactose, glucose, and N-acetylglucosamine.[2]

Isolation from Natural Sources: Human Milk

The primary natural source of this compound is human milk.[3] The isolation of LNFP V from this complex biological fluid is a multi-step process that involves the removal of interfering substances such as fats, proteins, and lactose, followed by chromatographic separation to purify the desired oligosaccharide.

Experimental Protocol: Isolation of Neutral Oligosaccharides from Human Milk

This protocol outlines a general procedure for the isolation of a neutral oligosaccharide fraction from human milk, which would contain this compound.

1. Sample Preparation: Delipidation and Deproteinization

-

Centrifuge pooled human milk at 5,000 x g for 15 minutes at 4°C to separate the fat layer.

-

Remove the top creamy fat layer.

-

To the aqueous layer, add methanol (B129727) and chloroform (B151607) to precipitate proteins.

-

Centrifuge again to pellet the precipitated proteins and collect the supernatant containing the oligosaccharides.[1]

2. Desalting and Initial Fractionation by Gel Filtration Chromatography

-

Apply the crude oligosaccharide extract to a Sephadex G-25 column equilibrated with water.

-

Elute with deionized water to separate the oligosaccharides from lactose and salts.

-

Collect fractions and monitor for the presence of oligosaccharides using a suitable method, such as thin-layer chromatography (TLC) or mass spectrometry.[1]

3. Separation of Neutral and Acidic Oligosaccharides by Anion-Exchange Chromatography

-

Apply the desalted oligosaccharide fraction to a strong anion-exchange (SAX) column (e.g., TOYOPEARL Super Q-650M).

-

Elute the neutral oligosaccharides, including LNFP V, with water.

-

Acidic oligosaccharides will be retained on the column and can be eluted with a salt gradient.[1]

4. High-Resolution Separation by High-Performance Liquid Chromatography (HPLC)

-

Further purify the neutral oligosaccharide fraction using HPLC. Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are effective for separating isomeric oligosaccharides.[4]

-

Use a gradient of acetonitrile (B52724) in water to elute the oligosaccharides.

-

Collect fractions corresponding to the elution time of LNFP V, as determined by analytical standards or mass spectrometry.

Experimental Workflow for Isolation of LNFP V from Human Milk

Caption: Workflow for the isolation of this compound from human milk.

Chemical and Enzymatic Synthesis of this compound

Due to the low abundance and complexity of isolating LNFP V from natural sources, chemical and enzymatic synthesis methods have been developed to obtain this oligosaccharide in higher quantities and purity.

Chemical Synthesis

The chemical synthesis of this compound is a complex, multi-step process that requires a strategic use of protecting groups to achieve the desired glycosidic linkages. A convergent 2 + 3 strategy has been successfully employed, where a disaccharide donor and a trisaccharide acceptor are synthesized separately and then coupled to form the pentasaccharide.[5]

Summary of a Chemical Synthesis Approach: [5]

-

Retrosynthetic Analysis: The pentasaccharide is conceptually disconnected into a lacto-N-biose donor and a 3-fucosyllactose (B594375) acceptor.

-

Synthesis of the Trisaccharide Acceptor: This involves the sequential glycosylation of a protected glucose derivative with fucose and galactose donors.

-

Synthesis of the Disaccharide Donor: A protected galactose donor is coupled with a protected N-acetylglucosamine acceptor.

-

Convergent Glycosylation: The disaccharide donor is activated and reacted with the trisaccharide acceptor to form the protected pentasaccharide.

-

Deprotection: All protecting groups are removed in the final steps to yield the native this compound.

| Chemical Synthesis Step | Reactants | Reagents | Yield | Reference |

| Disaccharide Donor Synthesis | Galactosyl donor, Glucosamine acceptor | TMSOTf | 88% | [5] |

| Trisaccharide Acceptor Deprotection | Protected trisaccharide | Hydrazine acetate | 87% | [5] |

| Pentasaccharide Glycosylation | Disaccharide donor, Trisaccharide acceptor | NIS, TMSOTf | 42% | [5] |

Enzymatic Synthesis

Enzymatic synthesis offers a more regioselective and stereoselective approach to producing LNFP V, often with fewer protection and deprotection steps compared to chemical synthesis. This typically involves the use of specific glycosyltransferases. More recently, microbial cell factories have been engineered for the in vivo production of LNFP V.

Experimental Protocol: in vivo Production of LNFP V in E. coli [6]

1. Strain Engineering:

-

Start with an E. coli strain engineered to efficiently produce lacto-N-tetraose (LNT).

-

Introduce a GDP-fucose biosynthesis pathway module.

-

Introduce a gene encoding a regio-specific α1,3/4-fucosyltransferase, such as the one from Bacteroides fragilis.

2. Fermentation:

-

Cultivate the engineered E. coli strain in a suitable fermentation medium.

-

Induce the expression of the heterologous genes.

-

Monitor the production of LNFP V in the culture supernatant using HPLC or mass spectrometry.

3. Purification:

-

Separate the cells from the culture broth by centrifugation.

-

Purify LNFP V from the supernatant using a combination of membrane filtration, activated carbon adsorption, and chromatography as described for isolation from human milk.[7]

| Microbial Production Method | Organism | Key Enzyme | Titer | Productivity | Reference |

| Fed-batch cultivation | E. coli | α1,3/4-fucosyltransferase (B. fragilis) | 25.68 g/L | 0.56 g/L·h | [6] |

Enzymatic Synthesis Workflow

Caption: General enzymatic synthesis pathway for this compound.

Analytical Characterization

The structural elucidation and quantification of this compound rely on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Information Obtained |

| 1H NMR | Anomeric proton chemical shifts and coupling constants reveal the α/β configuration of each monosaccharide residue. |

| 13C NMR | Chemical shifts of anomeric carbons and carbons involved in glycosidic linkages confirm the linkage positions. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation experiments allow for the complete assignment of all proton and carbon signals and confirm the connectivity between monosaccharide units. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of LNFP V, which aids in its identification and structural confirmation. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for the quantification of LNFP V in complex mixtures.

| Technique | Parameter | Value |

| Molecular Formula | C32H55NO25 | |

| Molecular Weight | 853.77 g/mol | |

| ESI-MS | [M+Na]+ | m/z 876.3 |

| Tandem MS (CID) | Fragmentation | Provides information on the monosaccharide sequence through the observation of characteristic B, Y, C, and Z fragment ions. Cross-ring cleavage fragments can help to distinguish between isomers.[8] |

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are still under investigation, the biological activities of other fucosylated HMOs, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), provide insights into its potential roles. These roles include acting as a decoy receptor to inhibit pathogen binding and modulating host cell signaling pathways to influence immune responses.

For instance, LNFP I has been shown to ameliorate enterovirus 71 infection by inhibiting virus adsorption and modulating the cell cycle and apoptosis pathways.[9][10] LNFP III has been demonstrated to induce alternative activation of antigen-presenting cells (APCs) through a clathrin-mediated endocytosis pathway, leading to a Th2-biased immune response.[11] It is plausible that LNFP V exerts similar biological effects through related mechanisms.

Hypothesized Anti-Viral Signaling Pathway

Caption: Hypothesized mechanism of LNFP V in viral infection inhibition.

Conclusion

This compound, since its discovery, has emerged as a significant human milk oligosaccharide with considerable potential for applications in infant nutrition and as a therapeutic agent. While its isolation from human milk remains a complex task, advancements in chemical and particularly enzymatic and microbial synthesis methods are paving the way for its large-scale production. The continued application of advanced analytical techniques will be crucial for a deeper understanding of its structure-function relationship. Further research into the specific biological activities and signaling pathways of LNFP V will undoubtedly uncover new opportunities for its use in promoting human health.

References

- 1. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oligosaccharides of human milk. Isolation of a new pentasaccharide, lacto-N-fucopentaose taose V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of Lacto-N-fucopentaose V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFP V) is a significant pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As a fucosylated neutral oligosaccharide, LNFP V is of considerable interest to researchers in nutrition, microbiology, and drug development due to the established physiological roles of HMOs in infant development, immune function, and gut microbiome modulation. This technical guide provides a comprehensive overview of the structure and stereochemistry of LNFP V, including its chemical composition, stereospecific linkages, and conformational properties. Detailed methodologies for its chemical and biosynthetic production are presented, alongside a summary of its known and putative biological functions. This document aims to serve as a foundational resource for scientists engaged in the study and application of this complex glycan.

Molecular Structure and Stereochemistry

This compound is a pentasaccharide with the systematic name Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Its structure is characterized by a lacto-N-tetraose core that is fucosylated at the glucose residue.

Chemical Composition and Linkages

The monosaccharide composition and their specific glycosidic linkages are fundamental to the unique three-dimensional structure and biological activity of LNFP V.

-

Monosaccharide Units:

-

D-Galactose (Gal)

-

N-Acetyl-D-glucosamine (GlcNAc)

-

D-Glucose (Glc)

-

L-Fucose (Fuc)

-

-

Glycosidic Linkages:

-

Galactose is linked to N-acetylglucosamine via a β1-3 glycosidic bond.

-

N-acetylglucosamine is linked to another galactose residue via a β1-3 glycosidic bond.

-

This second galactose is linked to glucose via a β1-4 glycosidic bond.

-

Fucose is linked to the glucose residue at the 3-position via an α1-3 glycosidic bond.

-

Stereochemical Configuration

The stereochemistry of each monosaccharide unit and the anomeric configuration of the glycosidic linkages are critical determinants of the overall molecular shape.

-

D- and L-Configuration: The galactose, glucose, and N-acetylglucosamine units are in the D-configuration, while fucose is in the L-configuration.

-

Anomeric Configuration (α/β): The anomeric configurations of the glycosidic linkages are specified as β for the galactosyl and N-acetylglucosaminyl linkages, and α for the fucosyl linkage. This precise arrangement of linkages dictates the spatial orientation of the monosaccharide rings relative to one another.

Diagram of the Chemical Structure of this compound

A Technical Guide to the In Vivo Production of Lacto-N-fucopentaose V in Engineered Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic engineering strategies and experimental protocols for the microbial production of Lacto-N-fucopentaose V (LNFV), a significant human milk oligosaccharide (HMO). The content is based on the successful development of an Escherichia coli cell factory capable of high-titer LNFV production.

Introduction

This compound (LNFV) is a pentasaccharide found in human milk, composed of L-fucose, D-galactose, N-acetyl-D-glucosamine, and D-glucose. As with other HMOs, LNFV is believed to play a role in infant health, including the development of the gut microbiome and immune system. The complexity of its structure makes chemical synthesis challenging and expensive. Therefore, microbial fermentation using metabolically engineered organisms presents a promising avenue for large-scale and cost-effective production.

This guide details the construction of an efficient LNFV-producing E. coli strain, building upon a previously engineered strain that produces high levels of Lacto-N-tetraose (LNT), the precursor to LNFV. The key metabolic engineering steps involve the introduction of a de novo GDP-L-fucose synthesis pathway and a highly specific α1,3/4-fucosyltransferase.

Metabolic Pathway Engineering in E. coli

The in vivo synthesis of LNFV in E. coli is a multi-step process that begins with the uptake of lactose (B1674315) and its conversion to LNT, followed by the fucosylation of LNT to yield LNFV.

Construction of the Lacto-N-tetraose (LNT) Producing Host Strain

The foundation for LNFV production is an E. coli strain engineered for high-level LNT synthesis. This was achieved through the introduction of genes encoding β-1,3-N-acetylglucosaminyltransferase (lgtA) and β-1,3-galactosyltransferase (wbgO). Further enhancements to increase the precursor supply of UDP-galactose involved the overexpression of the Leloir pathway genes (galE, galT, galK) and the knockout of genes that divert precursors to other pathways, such as ugd (UDP-glucose 6-dehydrogenase). These modifications result in a strain capable of efficiently converting lactose to LNT.

Engineering the LNFV-Producing Strain

To convert the LNT-producing strain into an LNFV factory, two key modules were introduced:

-

GDP-L-fucose Biosynthesis Pathway: This de novo pathway synthesizes the activated fucose donor, GDP-L-fucose, from the intracellular fructose-6-phosphate.

-

α1,3/4-Fucosyltransferase: A regio-specific fucosyltransferase is required to attach a fucose moiety to the LNT molecule at the correct position. A highly efficient α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 was identified and utilized. Furthermore, a beneficial variant, K128D, was created through computer-assisted site-directed mutagenesis to enhance the LNFV titer.

The final engineered strain, designated EW10, incorporates these modifications, enabling the efficient conversion of LNT to LNFV.

Visualization of Pathways and Workflows

LNFV Biosynthetic Pathway

The following diagram illustrates the engineered metabolic pathway for the production of LNFV from lactose in E. coli.

Caption: Engineered metabolic pathway for LNFV production in E. coli.

Experimental Workflow for Strain Development

The workflow for constructing and optimizing the LNFV-producing E. coli strain is depicted below.

Caption: Workflow for the development of the LNFV-producing E. coli strain EW10.

Experimental Protocols

Strain Construction

-

Host Strain: E. coli BL21(DE3) or a similar strain optimized for protein expression.

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized genes for the GDP-L-fucose pathway and the selected α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343.

-

Clone the synthesized genes into suitable expression vectors (e.g., pETDuet-1 and pACYCDuet-1 for co-expression) under the control of an inducible promoter (e.g., T7 promoter).

-

-

Site-Directed Mutagenesis:

-

Introduce the K128D mutation into the fucosyltransferase gene using a site-directed mutagenesis kit according to the manufacturer's instructions.

-

Verify the mutation by DNA sequencing.

-

-

Transformation:

-

Transform the expression plasmids into the LNT-producing E. coli host strain using standard heat shock or electroporation methods.

-

Select for positive transformants on appropriate antibiotic-containing agar (B569324) plates.

-

Fed-Batch Fermentation

-

Seed Culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

-

Incubate at 37°C with shaking at 220 rpm for 12 hours.

-

Transfer the seed culture to 200 mL of fermentation medium in a 1 L shake flask and incubate under the same conditions for another 12 hours.

-

-

Bioreactor Cultivation:

-

Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.1.

-

Fermentation Medium: (per liter) 2 g (NH₄)₂SO₄, 13.3 g KH₂PO₄, 4 g K₂HPO₄, 1.2 g MgSO₄·7H₂O, 1.7 g citric acid, 10 mL trace metal solution, and 20 g glucose.

-

Trace Metal Solution: (per liter) 10 g FeCl₃·6H₂O, 2 g CaCl₂, 2.2 g ZnSO₄·7H₂O, 0.5 g MnSO₄·4H₂O, 1 g CuSO₄·5H₂O, 0.1 g (NH₄)₆Mo₇O₂₄·4H₂O, and 0.2 g Na₂B₄O₇·10H₂O.

-

Cultivation Parameters:

-

Temperature: 37°C for initial growth, then reduced to 30°C for induction.

-

pH: Maintained at 7.0 by automatic addition of 25% (v/v) ammonia.

-

Dissolved Oxygen (DO): Maintained above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.

-

-

-

Induction and Feeding:

-

When the OD600 reaches approximately 20, induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Simultaneously, initiate a fed-batch strategy by feeding a concentrated solution of glucose and lactose. A typical feeding solution contains 500 g/L glucose and 200 g/L lactose.

-

Maintain the glucose concentration in the bioreactor at a low level (e.g., < 1 g/L) to avoid acetate (B1210297) formation.

-

-

Sampling and Analysis:

-

Collect samples periodically to monitor cell growth (OD600) and LNFV production.

-

LNFV Purification and Quantification

-

Cell Removal:

-

Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

-

Collect the supernatant for further processing.

-

-

Purification:

-

The supernatant can be purified using a combination of methods such as activated charcoal adsorption followed by ethanol (B145695) gradient elution, or membrane filtration to remove larger molecules and salts.

-

-

Quantification:

-

Analyze the concentration of LNFV in the purified samples and the fermentation broth using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

-

Mobile Phase: 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Temperature: 65°C.

-

Detection: Refractive Index Detector (RID).

-

-

Use a purified LNFV standard to generate a calibration curve for accurate quantification.

-

Data Presentation

The performance of the engineered strains is summarized in the tables below.

Table 1: Comparison of Fucosyltransferase Variants for LNFV Production

| Strain | Fucosyltransferase | LNFV Titer (g/L) in Shake Flask | By-product Accumulation |

| EW-control | Wild-type (B. fragilis) | Lower | Minimal |

| EW-mutant | K128D Variant | Higher | Minimal |

Table 2: LNFV Production in Fed-Batch Cultivation

| Strain | Cultivation Method | Final LNFV Titer (g/L) | Productivity (g/L·h) |

| EW10 (with K128D) | Fed-batch | 25.68 | 0.56 |

Conclusion

This technical guide outlines a successful strategy for the high-yield in vivo production of this compound using a metabolically engineered E. coli strain. The key to this success lies in the combination of an efficient LNT-producing host, the introduction of the de novo GDP-L-fucose pathway, and the protein engineering of a highly specific α1,3/4-fucosyltransferase. The provided protocols for strain construction, fed-batch fermentation, and product analysis offer a solid foundation for researchers and drug development professionals to produce and study this important human milk oligosaccharide. Further optimization of the fermentation process and downstream purification may lead to even higher titers and purities, facilitating the commercial-scale production of LNFV for various applications.

Lacto-N-fucopentaose V in Human Milk: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that constitutes a significant component of the complex carbohydrate fraction of human milk. As researchers increasingly uncover the profound impact of HMOs on infant health and development, understanding the specific roles of individual HMOs like LNFP V is of paramount importance. This technical guide provides a comprehensive overview of LNFP V, focusing on its concentration in human milk, analytical methodologies for its quantification, and its potential biological functions, particularly in immunomodulation and its interaction with the infant gut microbiota. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infant nutrition.

Structure and Presence in Human Milk

This compound is a pentasaccharide with the following structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Its presence and concentration in human milk are highly variable and are significantly influenced by the mother's secretor status, which is determined by the expression of the fucosyltransferase 2 (FUT2) gene. Non-secretor mothers, who lack a functional FUT2 enzyme, tend to have higher concentrations of certain HMOs, including LNFP V[1].

Quantitative Data on this compound Concentration

The concentration of LNFP V in human milk varies considerably among individuals and across different lactation stages. The tables below summarize quantitative data from various studies, highlighting these variations.

Table 1: Concentration of this compound in Human Milk from a European Cohort

| Maternal Secretor Status | N | Concentration (mg/L) [Median (IQR)] |

| Secretor | 122 | 44.6 (31.3–61.9) |

| Non-secretor | 21 | 197 (141–235) |

Source: Adapted from Sprenger et al. (2017). Concentrations were measured in milk samples collected at 3 months postpartum.[1]

Table 2: Longitudinal Variation of this compound in Human Milk

| Lactation Stage | Concentration Trend |

| Colostrum to Mature Milk | LNFP V concentrations have been observed to decrease over the course of lactation. |

Note: Specific quantitative data showing the longitudinal variation of LNFP V was not available in the provided search results. However, general trends for many HMOs indicate a decrease in concentration over time.

Experimental Protocols for Quantification

Accurate quantification of LNFP V in the complex matrix of human milk requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Sample Preparation

A critical first step in the analysis of HMOs is the removal of interfering substances like fats and proteins.

Protocol 1: Basic Sample Preparation

-

Centrifuge human milk samples to separate the lipid layer.

-

Precipitate proteins from the skimmed milk using methods such as ethanol (B145695) precipitation or ultrafiltration.

-

The resulting clear aqueous fraction containing HMOs can then be further purified or directly analyzed.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of HMOs to introduce a fluorescent tag, enabling sensitive detection.

Protocol 2: HPLC with 2-Aminobenzamide (B116534) (2-AB) Labeling

-

Derivatization: Label the reducing end of the oligosaccharides with a fluorescent dye such as 2-aminobenzamide (2-AB).

-

Chromatographic Separation:

-

Column: A glycan-specific column, such as one with an amide-based stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for 2-AB.

-

-

Quantification: Use a calibration curve prepared with a purified LNFP V standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of HMOs without the need for derivatization.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A porous graphitized carbon (PGC) or amide-based column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium formate.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Analysis: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of LNFP V based on its precursor and product ion transitions.

-

-

Quantification: Generate a calibration curve using a certified LNFP V standard.

Workflow for HMO Quantification

Biological Functions and Signaling Pathways

While direct research on the specific signaling pathways of LNFP V is limited, studies on structurally similar fucosylated oligosaccharides, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), provide valuable insights into its potential immunomodulatory roles.

Potential Immunomodulatory Effects

Fucosylated HMOs are known to modulate the host immune system. LNFP I has been shown to decrease the proliferation of mononuclear cells and reduce the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10[2]. It is plausible that LNFP V exerts similar effects.

LNFP III has been demonstrated to induce alternative activation of antigen-presenting cells (APCs) through a clathrin-mediated endocytosis pathway that can involve Toll-like receptor 4 (TLR4) signaling[3]. This alternative activation is associated with a shift towards a Th2-dominant immune response, which is generally less inflammatory.

Hypothesized Signaling Pathway for LNFP V-mediated Immunomodulation

Interaction with the Infant Gut Microbiota

HMOs are not readily digested by the infant and thus reach the colon intact, where they serve as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.

Certain species of bifidobacteria possess the enzymatic machinery to degrade and utilize fucosylated HMOs. For instance, Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum are known to consume fucosylated oligosaccharides[4]. The ability of specific strains to metabolize LNFP V is an active area of research. The utilization of LNFP V by these bacteria can lead to the production of short-chain fatty acids (SCFAs) like butyrate, which have numerous benefits for the host, including nourishing colonocytes and modulating the immune system.

Logical Relationship of LNFP V and Infant Gut Health

Conclusion and Future Directions

This compound is a significant component of human milk, with concentrations influenced by maternal genetics and lactation stage. Robust analytical methods are available for its quantification, providing a foundation for further research into its biological roles. While direct evidence for its specific signaling pathways is still emerging, research on related fucosylated HMOs suggests a potential for immunomodulatory activity. Furthermore, its role as a prebiotic in shaping the infant gut microbiota warrants deeper investigation.

Future research should focus on:

-

Elucidating the specific signaling pathways activated by LNFP V in various immune cells.

-

Identifying the specific gut bacterial species and strains that can efficiently utilize LNFP V.

-

Conducting clinical studies to correlate LNFP V concentrations in human milk with specific infant health outcomes.

A thorough understanding of the functions of this compound will be instrumental in the development of novel infant formulas, prebiotics, and potentially, therapeutic agents for immune-related disorders.

References

- 1. Concentrations of oligosaccharides in human milk and child growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minority species influences microbiota formation: the role of Bifidobacterium with extracellular glycosidases in bifidus flora formation in breastfed infant guts - PMC [pmc.ncbi.nlm.nih.gov]

Gut microbiome interactions with Lacto-N-fucopentaose V

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide and a component of the diverse family of human milk oligosaccharides (HMOs).[1][2][3] HMOs are the third most abundant solid component of human milk and play a crucial role in shaping the infant gut microbiome, acting as prebiotics that selectively promote the growth of beneficial bacteria.[4][5][6] The structure of LNFP V, containing a fucose residue, suggests a significant interaction with specific members of the gut microbiota that possess the enzymatic machinery to metabolize fucosylated glycans.[7][8] This guide provides a comprehensive overview of the known and hypothesized interactions between LNFP V and the gut microbiome, focusing on metabolic pathways, potential host signaling, and the experimental methodologies required for its study.

Metabolism of Fucosylated Oligosaccharides by Gut Microbiota

The initial and rate-limiting step in the utilization of fucosylated oligosaccharides like LNFP V is the enzymatic cleavage of the terminal fucose residue. This is accomplished by microbial α-L-fucosidases, enzymes that hydrolyze α-L-fucosidic linkages.[4] Several commensal gut bacteria, particularly those prevalent in the infant gut, are known to produce these enzymes.

Key bacterial genera known to metabolize fucosylated glycans include:

-

Bifidobacterium : Species such as B. bifidum, B. longum subsp. infantis, and B. kashiwanohense are well-adapted to utilize HMOs.[5][9] They possess a range of glycoside hydrolases, including α-L-fucosidases, enabling them to degrade and ferment these complex carbohydrates.[5][7]

-

Bacteroides : Species like B. thetaiotaomicron and B. fragilis are highly efficient glycan degraders in the adult gut and have also been shown to utilize fucosylated HMOs.[7][10]

-

Ruminococcus : Notably, Ruminococcus gnavus has been identified as a key player in mucin degradation, which also involves the release and metabolism of fucose.[4]

Once liberated, L-fucose is catabolized through a specific metabolic pathway, distinct from the metabolism of other hexoses.[11] This pathway ultimately leads to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, as well as other metabolites like 1,2-propanediol (1,2-PD).[12][13] These metabolites are crucial for host health, serving as an energy source for colonocytes and modulating host immune responses.[11][14]

Quantitative Data on Fucosylated HMO Metabolism

While specific quantitative data on the fermentation of LNFP V is limited in the current literature, studies on structurally related fucosylated HMOs provide valuable insights into the expected metabolic outcomes. The following tables summarize findings from studies on L-fucose and 2'-fucosyllactose (B36931) (2'-FL), a well-studied fucosylated HMO.

Table 1: Growth of Bifidobacterium Strains on Fucose-Containing Substrates

| Bacterial Strain | Substrate | Growth (OD600) | Key Metabolites Produced | Reference |

|---|---|---|---|---|

| B. longum subsp. infantis | 2'-Fucosyllactose | Significantly higher biomass vs. lactose | 1,2-Propanediol, Acetate, Lactate | [13] |

| B. longum subsp. infantis | L-Fucose + Lactose | Synergistically higher biomass | 1,2-Propanediol | [13] |

| B. kashiwanohense APCKJ1 | Fucosyllactose (B1628111) | Supported robust growth | Acetate, Formate, Ethanol |[5] |

Table 2: Metabolite Production from Fucose Fermentation

| Bacterial Species/Community | Substrate | Major SCFAs Produced | Other Metabolites | Reference |

|---|---|---|---|---|

| Gut Microbiome (general) | L-Fucose | Acetate, Propionate, Butyrate | Not specified | [11][12] |

| B. longum subsp. infantis | 2'-Fucosyllactose | Acetate | 1,2-Propanediol, Lactate |[13] |

Experimental Protocols

Investigating the interaction of LNFP V with the gut microbiome requires a multi-faceted approach, combining in vitro fermentation models with molecular and analytical techniques.

In Vitro Fecal Fermentation Model

This protocol provides a framework for assessing the prebiotic potential of LNFP V using human fecal samples.

-

Objective : To determine the impact of LNFP V on the composition and metabolic activity of the human gut microbiota in vitro.

-

Materials :

-

Anaerobic chamber

-

Fresh fecal samples from healthy donors

-

Basal fermentation medium (e.g., containing peptone water, yeast extract, salts)

-

LNFP V (test substrate)

-

Inulin or Fructooligosaccharides (FOS) (positive control)

-

Sterile, anaerobic culture tubes or batch fermenters

-

-

Methodology :

-

Preparation of Fecal Slurry : Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

-

Inoculation : Add the fecal slurry (e.g., 10% v/v) to the basal medium containing either LNFP V (e.g., 1% w/v), the positive control, or no additional carbohydrate (negative control).

-

Incubation : Incubate the cultures anaerobically at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).

-

Sampling : At each time point, collect aliquots for microbial community analysis (store at -80°C) and metabolite analysis (centrifuge to pellet bacteria, store supernatant at -20°C).

-

Microbial Community Analysis (16S rRNA Gene Sequencing)

-

Objective : To characterize changes in the bacterial community structure in response to LNFP V fermentation.

-

Methodology :

-

DNA Extraction : Extract total bacterial DNA from the collected fecal pellets using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

-

PCR Amplification : Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

-

Library Preparation and Sequencing : Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis : Process the raw sequencing data using a pipeline like QIIME2 or mothur to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment. Analyze alpha and beta diversity to assess changes in the microbial community.

-

Metabolite Analysis (SCFA Quantification)

-

Objective : To quantify the production of SCFAs during LNFP V fermentation.

-

Methodology :

-

Sample Preparation : Thaw the collected culture supernatants. Acidify the samples (e.g., with hydrochloric acid) and add an internal standard (e.g., 2-ethylbutyric acid).

-

Extraction : Perform a liquid-liquid extraction of SCFAs using diethyl ether.

-

Analysis : Analyze the extracted SCFAs using Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification : Calculate the concentration of each SCFA (acetate, propionate, butyrate) by comparing peak areas to those of a standard curve.

-

Signaling Pathways and Visualizations

The metabolites produced from LNFP V fermentation, particularly SCFAs, can modulate host cellular functions through various signaling pathways. Butyrate, for example, is a primary energy source for colonocytes and also acts as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs) like GPR43 and GPR109A.

Below are Graphviz diagrams illustrating key processes and pathways related to LNFP V metabolism.

Caption: Experimental workflow for studying LNFP V fermentation.

Caption: Butyrate signaling in intestinal epithelial cells.

Conclusion and Future Directions

This compound, as a fucosylated human milk oligosaccharide, is poised to be a significant modulator of the gut microbiome. Based on the metabolism of structurally similar HMOs, it is hypothesized that LNFP V will selectively promote the growth of beneficial, fucose-utilizing bacteria such as Bifidobacterium and Bacteroides. This fermentation is expected to yield bioactive metabolites, primarily short-chain fatty acids, which play a vital role in maintaining gut homeostasis and mediating host-microbe crosstalk.

Significant research is still required to fully elucidate the specific interactions of LNFP V. Future studies should focus on:

-

Pure Culture Studies : Investigating the ability of specific probiotic strains to metabolize LNFP V to confirm substrate specificity and metabolic end-products.

-

Clinical Trials : Human intervention studies are necessary to validate the prebiotic effects of LNFP V in vivo and to assess its impact on infant health and development.[15]

-

Immunological Impact : Exploring the downstream effects of LNFP V-derived metabolites on host immune cell signaling and gut barrier function.

A deeper understanding of these interactions will be critical for the development of next-generation synbiotics and novel therapeutic strategies aimed at modulating the gut microbiome for improved health outcomes.

References

- 1. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fucosidases from the human gut symbiont Ruminococcus gnavus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the predominant human milk oligosaccharide fucosyllactose by an infant gut commensal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infant Gut Microbial Metagenome Mining of α-l-Fucosidases with Activity on Fucosylated Human Milk Oligosaccharides and Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. Butyrate production from oligofructose fermentation by the human faecal flora: what is the contribution of extracellular acetate and lactate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How does synbiotic-supplemented formula support infant gut health and development? [nestlenutrition-institute.org]

An In-depth Technical Guide on the Immunomodulatory Effects of Lacto-N-fucopentaose V

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the immunomodulatory effects of Lacto-N-fucopentaose V (LNFPV) is currently limited. This guide summarizes the known immunomodulatory activities of structurally related fucosylated human milk oligosaccharides (HMOs), particularly Lacto-N-fucopentaose I (LNFP-I) and Lacto-N-fucopentaose III (LNFP-III), to provide a foundational understanding of the potential, yet unconfirmed, properties of LNFPV. The experimental protocols provided are generalized methodologies for investigating the immunomodulatory effects of HMOs and can be adapted for the study of LNFPV.

Introduction

This compound (LNFPV) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs).[1][2][3] HMOs are known to play a crucial role in the development of the infant immune system, acting as prebiotics, anti-adhesion antimicrobials, and immunomodulators. Fucosylated HMOs, such as the different isomers of Lacto-N-fucopentaose, are of particular interest for their significant influence on host-microbe interactions and immune responses.[4][5] While extensive research has been conducted on isomers like LNFP-I and LNFP-III, the specific immunomodulatory functions of LNFPV remain an area of active investigation. This technical guide consolidates the current understanding of the immunomodulatory potential of fucosylated oligosaccharides, with a focus on providing a framework for the scientific exploration of LNFPV.

Immunomodulatory Landscape of Fucosylated Oligosaccharides

Studies on LNFP-I and LNFP-III have revealed their capacity to modulate both innate and adaptive immune responses. These effects are largely attributed to their interaction with various immune cells, including dendritic cells (DCs), macrophages, and lymphocytes, leading to altered cytokine production and functional differentiation.

Effects on Mononuclear Cells

Research on LNFP-I has demonstrated its ability to influence the proliferation and cytokine secretion of peripheral blood mononuclear cells (PBMCs). In in vitro studies, LNFP-I has been shown to decrease the proliferation of lipopolysaccharide (LPS)-activated mononuclear cells from both healthy individuals and patients with multiple sclerosis.[6] Furthermore, LNFP-I treatment led to a reduction in the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), while concurrently increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6]

Modulation of Dendritic Cells and Macrophages

LNFPIII has been shown to influence the maturation and function of dendritic cells and macrophages. It can promote a Th2-dominant immune response and induce the expression of markers associated with alternatively activated macrophages.[7] Signaling of LNFPIII in macrophages may be mediated by Toll-like receptor 4 (TLR4) and C-type lectin receptors.[7] Studies on LNFP-III have also indicated its role in reducing the migration of dendritic cells across brain endothelium in vitro.[7]

Influence on T-Cell Differentiation

By modulating the function of antigen-presenting cells like DCs and macrophages, fucosylated HMOs can indirectly influence the differentiation of T helper (Th) cells. For instance, LNFP-III has been shown to skew the immune response towards a Th2 phenotype, characterized by the production of cytokines like IL-4, IL-5, and IL-13.[7]

Quantitative Data on the Immunomodulatory Effects of Lacto-N-fucopentaose I

The following table summarizes the quantitative findings from a study investigating the effects of LNFP-I on cytokine production by LPS-stimulated mononuclear cells from healthy controls (HC) and multiple sclerosis (MS) patients.[8] It is important to reiterate that this data is for LNFP-I and not LNFPV.

| Cytokine | Cell Source | Treatment | Mean Concentration (pg/mL) ± SD | Fold Change vs. LPS alone | p-value |

| TNF-α | MNCs (HC) | LPS | 438 ± 121 | - | - |

| LPS + LNFP-I | 321 ± 101 | ↓ 1.36 | < 0.05 | ||

| MNCs (MS) | LPS | 498 ± 132 | - | - | |

| LPS + LNFP-I | 345 ± 111 | ↓ 1.44 | < 0.05 | ||

| IL-12p40 | MNCs (HC) | LPS | 211 ± 83 | - | - |

| LPS + LNFP-I | 154 ± 67 | ↓ 1.37 | < 0.05 | ||

| MNCs (MS) | LPS | 289 ± 98 | - | - | |

| LPS + LNFP-I | 187 ± 76 | ↓ 1.55 | < 0.01 | ||

| IFN-γ | MNCs (HC) | LPS | 187 ± 76 | - | - |

| LPS + LNFP-I | 132 ± 54 | ↓ 1.42 | < 0.05 | ||

| MNCs (MS) | LPS | 254 ± 89 | - | - | |

| LPS + LNFP-I | 143 ± 65 | ↓ 1.78 | < 0.001 | ||

| IL-10 | MNCs (HC) | LPS | 89 ± 32 | - | - |

| LPS + LNFP-I | 121 ± 43 | ↑ 1.36 | < 0.05 | ||

| MNCs (MS) | LPS | 76 ± 28 | - | - | |

| LPS + LNFP-I | 115 ± 39 | ↑ 1.51 | < 0.01 |

Postulated Signaling Pathways for Fucosylated Oligosaccharides

The immunomodulatory effects of fucosylated oligosaccharides are believed to be mediated through the activation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways are central to the regulation of inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that fucosylated HMOs may interact with pattern recognition receptors (PRRs) such as TLRs on the surface of immune cells, leading to the activation of the NF-κB signaling cascade.

Caption: Postulated NF-κB signaling pathway activation by LNFPV.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and differentiation. It is plausible that LNFPV, like other fucosylated oligosaccharides, could activate MAPK pathways (ERK, JNK, and p38), leading to the activation of transcription factors like AP-1 and contributing to the modulation of cytokine expression.

Caption: Hypothetical MAPK signaling pathways modulated by LNFPV.

Detailed Experimental Protocols

The following are detailed, generalized methodologies for investigating the immunomodulatory effects of LNFPV.

In Vitro Dendritic Cell Maturation Assay

This protocol outlines the steps to assess the effect of LNFPV on the maturation of human monocyte-derived dendritic cells (mo-DCs).[11][12][13][14][15]

Caption: Experimental workflow for dendritic cell maturation assay.

Methodology:

-

Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. CD14+ monocytes are then purified using magnetic-activated cell sorting (MACS).

-

Generation of mo-DCs: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-4 (IL-4) for 5-7 days to generate immature DCs (iDCs).

-

LNFPV Treatment: iDCs are treated with various concentrations of LNFPV. A positive control group is stimulated with lipopolysaccharide (LPS), and a negative control group remains untreated.

-

Incubation: The cells are incubated for 24-48 hours.

-

Analysis of DC Maturation:

-

Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86) and MHC class II. The expression levels are quantified by flow cytometry.[12]

-

Cytokine Profiling: The cell culture supernatant is collected to measure the concentration of key cytokines such as IL-12p70 and IL-10 using ELISA or a multiplex bead-based assay.[16][17][18]

-

T-Helper Cell Differentiation Assay

This protocol describes how to evaluate the influence of LNFPV-treated DCs on the differentiation of naive CD4+ T cells into different T helper subsets (e.g., Th1, Th2).[19][20][21][22]

Caption: Workflow for T-helper cell differentiation assay.

Methodology:

-

Preparation of LNFPV-treated DCs: Mature DCs are generated and treated with LNFPV as described in protocol 5.1.

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells (CD4+CD45RA+) are isolated from PBMCs of a healthy donor.

-

Co-culture: LNFPV-treated DCs are co-cultured with the purified naive CD4+ T cells for 5-7 days.

-

Restimulation: T cells are restimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Analysis of T-cell Differentiation:

-

Intracellular Cytokine Staining: Cells are fixed, permeabilized, and stained for intracellular cytokines characteristic of Th subsets (e.g., IFN-γ for Th1, IL-4 for Th2). The percentage of cytokine-producing cells is determined by flow cytometry.[20]

-

Transcription Factor Staining: Alternatively, cells can be stained for lineage-defining transcription factors (e.g., T-bet for Th1, GATA3 for Th2).

-

Conclusion and Future Directions

While direct evidence for the immunomodulatory effects of this compound is still emerging, the extensive research on related fucosylated HMOs provides a strong rationale for its investigation as a potential modulator of the immune system. The structural similarities, particularly the presence of a fucose residue, suggest that LNFPV may share some of the observed activities of LNFP-I and LNFP-III, such as the modulation of dendritic cell and macrophage function, alteration of cytokine profiles, and influencing T-cell differentiation.

Future research should focus on conducting the detailed in vitro and in vivo studies outlined in this guide to specifically elucidate the immunomodulatory properties of LNFPV. A comparative analysis of the different LNFP isomers would also be highly valuable to understand the structure-activity relationships of these complex oligosaccharides. Such studies will be instrumental in unlocking the full therapeutic potential of LNFPV in the context of immune-related disorders and as a beneficial component in nutritional interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 13. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [bio-protocol.org]

- 14. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]

- 15. criver.com [criver.com]

- 16. Cytokine-mediated communications: a quantitative appraisal of immune complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokine production and visualized effects in the feto-maternal unit. Quantitative and topographic data on cytokines during intrauterine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. anilocus.com [anilocus.com]

- 21. academic.oup.com [academic.oup.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

The Potent Anti-Viral Properties of Fucosylated Oligosaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylated oligosaccharides, a class of complex carbohydrates characterized by the presence of fucose sugar residues, are emerging as a promising frontier in the development of novel anti-viral therapeutics. Found abundantly in human milk and certain marine algae, these compounds exhibit a broad spectrum of activity against various viral pathogens, including influenza viruses, noroviruses, rotaviruses, and coronaviruses. Their primary mechanisms of action involve the inhibition of viral attachment to host cells by acting as competitive decoy receptors and the modulation of the host's innate and adaptive immune responses. This technical guide provides an in-depth overview of the anti-viral properties of key fucosylated oligosaccharides, including 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), and fucoidan (B602826). It details the experimental protocols for assessing their anti-viral efficacy and elucidates the key signaling pathways involved in their immunomodulatory effects.

Introduction

The constant threat of viral pandemics and the rise of antiviral resistance necessitate the exploration of new therapeutic avenues. Fucosylated oligosaccharides represent a compelling class of natural compounds with potent anti-viral activities. Their unique structural features allow them to interfere with the initial and critical step of viral infection: the attachment to host cell surface receptors. Furthermore, their ability to modulate the immune system offers a multi-pronged approach to combating viral diseases. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in harnessing the therapeutic potential of fucosylated oligosaccharides.

Mechanisms of Anti-Viral Action